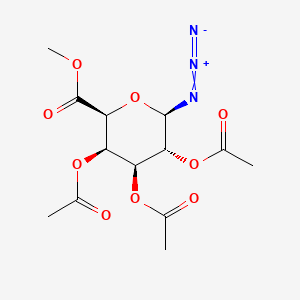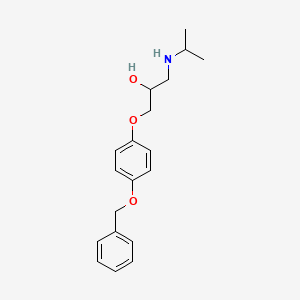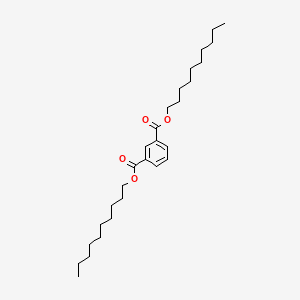
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential for industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide typically involves the reaction of diphenylamine with diisopropylmethylamine in the presence of a brominating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学研究应用
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functional groups and properties, making it useful for comparison.
Methylammonium lead halide: Another compound with similar applications in research and industry.
Uniqueness
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide stands out due to its specific structure, which allows for unique interactions with biological systems and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential for industrial-scale production further highlight its uniqueness.
属性
CAS 编号 |
2933-23-5 |
|---|---|
分子式 |
C21H31BrN2 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
methyl-[2-(N-phenylanilino)ethyl]-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C21H31N2.BrH/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
BBKXYQNRDVUEPB-UHFFFAOYSA-M |
规范 SMILES |
CC(C)[N+](C)(CCN(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















